1-(2-Hydroxyethyl)azepan-2-one

Description

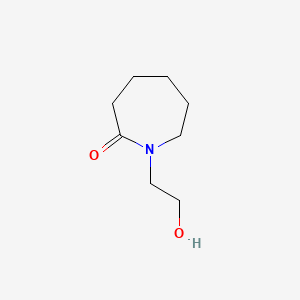

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-6-9-5-3-1-2-4-8(9)11/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJHLERAPCHKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196639 | |

| Record name | Hydroxyethylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45889-43-8 | |

| Record name | Hydroxyethylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045889438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)azepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 2 Hydroxyethyl Azepan 2 One and Its Structural Analogues

Development of Methodologies for Azepan-2-one (B1668282) Ring Construction

The construction of the azepan-2-one (also known as ε-caprolactam) ring is the foundational step in the synthesis of 1-(2-Hydroxyethyl)azepan-2-one. wikipedia.org The primary strategies employed involve the rearrangement of smaller ring systems or the cyclization of linear precursors.

Ring expansion reactions provide a powerful and efficient means to construct medium-sized rings, such as the azepan-2-one system, from more readily available smaller rings. mdpi.comresearchgate.net The most prominent of these strategies is the Beckmann rearrangement.

The Beckmann rearrangement is the cornerstone of industrial ε-caprolactam production. rsc.orgrwth-aachen.de This reaction involves the acid-catalyzed rearrangement of cyclohexanone (B45756) oxime to form the seven-membered lactam ring. The conventional process often utilizes strong acids like sulfuric acid or oleum. researchgate.net Advances in this area focus on developing more environmentally benign and efficient catalytic systems.

Key developments in the Beckmann rearrangement include:

Vapor-Phase Rearrangement: The use of solid acid catalysts, such as high-silica MFI-type zeolites, allows the reaction to be carried out in the gas phase, which simplifies product separation and catalyst recycling, minimizing waste generation.

Alternative Catalysts: Research has explored a variety of solid acid catalysts, including mixed metal oxides and functionalized silicas, to improve selectivity and catalyst lifetime.

One-Pot Syntheses: Processes that combine the synthesis of cyclohexanone oxime from cyclohexanone (via ammoximation) and its subsequent rearrangement to caprolactam in a single reactor are being developed to streamline production. rwth-aachen.de

Beyond the Beckmann rearrangement, other ring expansion strategies are being explored for the synthesis of medium-sized lactams, often inspired by biosynthetic pathways. mdpi.com These methods can involve the cleavage of a key bond in a bridged polycyclic precursor to unveil the larger ring system. mdpi.com

| Catalyst System | Reaction Phase | Key Advantages | Challenges |

|---|---|---|---|

| Concentrated H₂SO₄/Oleum | Liquid | High conversion, well-established technology | Corrosive, large amount of ammonium sulfate byproduct |

| Solid Acids (e.g., Zeolites) | Vapor | Catalyst is recyclable, reduced waste, continuous process | Catalyst deactivation, requires higher temperatures |

| Novel Lewis/Brønsted Acids | Liquid/Vapor | Potentially milder conditions, higher selectivity | Catalyst stability and cost can be issues |

Intramolecular cyclization offers a direct route to the azepan-2-one ring by forming a key amide bond in an acyclic precursor. These methods are particularly valuable in laboratory-scale synthesis and for creating substituted analogues that may not be accessible through ring expansion.

A common approach involves the cyclization of ω-amino acids, such as 6-aminohexanoic acid or its derivatives. The reaction is typically promoted by heat or coupling agents that facilitate amide bond formation. More advanced protocols utilize catalytic systems to achieve cyclization under milder conditions. For instance, hemoprotein-catalyzed intramolecular C-H amidation has emerged as a powerful strategy for the asymmetric synthesis of various lactam rings, a principle that can be extended to seven-membered systems. nih.govresearchgate.net This enzymatic approach can provide high yields and excellent enantioselectivity. nih.govnih.gov

Other notable intramolecular cyclization strategies include:

Reductive Amination/Cyclization: A linear keto-acid or keto-ester can undergo reductive amination followed by spontaneous or induced cyclization to form the lactam.

Radical Cyclization: Radical-mediated reactions can be employed to form the C-N bond, offering alternative pathways for ring closure.

Metal-Catalyzed Cyclization: Various transition metal catalysts, such as those based on gold(I) or rhodium, can promote the intramolecular cyclization of appropriately functionalized precursors. nih.govresearchgate.net

Functionalization of the Azepan-2-one Scaffold and the Hydroxyethyl (B10761427) Side Chain

Post-synthesis functionalization allows for the diversification of the basic this compound structure, enabling the creation of analogues with varied chemical and physical properties. Modifications can be targeted to the lactam ring or the N-hydroxyethyl side chain.

Functionalization of the Azepan-2-one Ring: The azepan-2-one scaffold can be modified at several positions. The α-carbon to the carbonyl is a common site for functionalization via enolate chemistry. For example, a formal [6+1] annulation reaction has been developed for the synthesis of acylated caprolactams through a sequential Michael addition and palladium-catalyzed alpha-arylation of ketones. rsc.org Furthermore, conformational studies on substituted ε-caprolactams show that substituents can be introduced at various positions on the ring, influencing its preferred conformation. rsc.org

Functionalization of the Hydroxyethyl Side Chain: The primary alcohol of the N-(2-hydroxyethyl) group is a versatile handle for further chemical modification. Standard alcohol chemistry can be applied to introduce a wide range of functional groups.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, yielding N-(2-oxoethyl)azepan-2-one or N-(carboxymethyl)azepan-2-one, respectively.

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides can produce a variety of esters and ethers, allowing for the attachment of different molecular fragments.

Initiator for Polymerization: The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide, leading to the synthesis of well-defined block copolymers. nih.gov This functionalization creates polyamide-polyester block copolymers with tunable properties.

| Target Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Azepan-2-one Ring (α-position) | α-Arylation | Aryl halide, Pd catalyst, base | α-Aryl group |

| Hydroxyethyl Side Chain | Oxidation (PCC) | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |

| Hydroxyethyl Side Chain | Oxidation (Jones) | CrO₃, H₂SO₄, acetone | Carboxylic Acid |

| Hydroxyethyl Side Chain | Esterification | Acetyl chloride, pyridine | Acetate Ester |

| Hydroxyethyl Side Chain | Ring-Opening Polymerization | ε-Caprolactone, catalyst (e.g., Sn(Oct)₂) | Polycaprolactone chain |

N-Functionalization Strategies

The introduction of the 2-hydroxyethyl group onto the nitrogen atom of the ε-caprolactam ring is a primary step in the synthesis of the target compound. This transformation, known as N-functionalization, is typically achieved through nucleophilic substitution or ring-opening reactions, where the lactam nitrogen acts as the nucleophile.

One of the most direct methods involves the reaction of ε-caprolactam with ethylene oxide . In this reaction, the nitrogen atom of the lactam attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring and the formation of the N-(2-hydroxyethyl) bond. This reaction is typically carried out under basic or acidic catalysis to enhance the reactivity of the nucleophile or the electrophile, respectively. For instance, the use of a catalyst like a magnetic zeolite molecular sieve has been reported for the synthesis of hydroxyethyl acrylate from acrylic acid and ethylene oxide, a reaction that proceeds under solvent-free conditions at temperatures between 60-65°C, achieving high yields. google.com

Another prevalent strategy is the N-alkylation of ε-caprolactam with a 2-haloethanol, most commonly 2-chloroethanol . This reaction is a classical Williamson ether synthesis-type reaction applied to a lactam nitrogen. The process involves the deprotonation of the lactam's N-H bond using a base to form a more nucleophilic lactamate anion. This anion then displaces the halide from 2-chloroethanol in an SN2 reaction. Common bases used for this purpose include sodium hydroxide (B78521) or potassium carbonate. To facilitate the reaction between the aqueous base and the organic substrate, phase-transfer catalysts are often employed.

Table 1: N-Functionalization Reactions of ε-Caprolactam

| Reactant | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| ε-Caprolactam | Ethylene Oxide | Zeolite | Solvent-free | 60-65 | >96 |

| ε-Caprolactam | 2-Chloroethanol | Sodium Hydroxide | Water/Organic | 120 | Moderate |

Note: Data is compiled from analogous reactions and general principles of N-alkylation.

Selective Derivatization of the Hydroxyl Moiety

Once this compound is synthesized, its hydroxyl group serves as a versatile handle for further functionalization, leading to a wide array of structural analogues. The selective derivatization of this hydroxyl moiety, without affecting the lactam ring, is crucial for creating molecules with specific properties.

Esterification is a common derivatization strategy. The hydroxyl group of this compound can react with carboxylic acids, acid anhydrides, or acyl chlorides to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. masterorganicchemistry.com A prominent application of this is the reaction with acrylic acid or its derivatives to produce acrylate esters. These monomers are valuable in the production of polymers with specific functionalities. For example, 2-hydroxyethyl acrylate is a known monomer used in emulsion polymerization to create encapsulated pigments. researchgate.net The synthesis of such acrylates often involves direct esterification or transesterification reactions.

Etherification , another key derivatization method, involves the conversion of the hydroxyl group into an ether. The Williamson ether synthesis is a widely used method, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an alkyl halide to form the ether. researchgate.net This allows for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the polarity, solubility, and other physicochemical properties of the parent molecule.

Table 2: Representative Derivatization Reactions of Hydroxyl Groups

| Reaction Type | Reactant | Reagent | Catalyst | Product Type |

|---|---|---|---|---|

| Esterification | N-(2-hydroxyethyl) lactam | Acrylic Acid | Acid Catalyst | Acrylate Ester |

| Esterification | N-(2-hydroxyethyl) lactam | Acyl Chloride | Base (e.g., Pyridine) | Ester |

| Etherification | N-(2-hydroxyethyl) lactam | Alkyl Halide | Strong Base (e.g., NaH) | Ether |

Note: This table represents general derivatization reactions applicable to N-(2-hydroxyethyl) compounds.

Contemporary Techniques in this compound Synthesis

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional methods, such as reduced reaction times, increased yields, and improved safety profiles. These contemporary techniques are increasingly being applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can be particularly effective for the N-alkylation of ε-caprolactam. The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically shorter reaction times and higher yields compared to conventional heating methods.

Microwave-assisted N-alkylation of lactams is often performed under solvent-free conditions, which aligns with the principles of green chemistry. The use of a solid support, such as alumina or silica, impregnated with the reactants and a catalyst, is a common approach. Phase-transfer catalysts, like tetrabutylammonium bromide (TBAB), are also highly effective in conjunction with microwave heating for the alkylation of amides and lactams.

Table 3: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Substrate | Alkylating Agent | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| Isatin | Benzyl Bromide | Conventional Heating (DMF) | 24 h | 75 |

| Isatin | Benzyl Bromide | Microwave (DMF, K2CO3) | 2 min | 95 |

| Benzanilide | Benzyl Chloride | Conventional Heating (PTC) | Several hours | Moderate |

| Benzanilide | Benzyl Chloride | Microwave (Solvent-free, PTC) | 115 s | High |

Note: Data is based on representative examples of microwave-assisted N-alkylation of related amide and lactam systems. researchgate.net

Photoredox-Catalyzed Chemical Transformations

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. While the direct intermolecular N-alkylation of ε-caprolactam with a hydroxyethyl radical source via photoredox catalysis is still an emerging area, related transformations highlight the potential of this technique.

Current research in this field has demonstrated the feasibility of photoredox-catalyzed intramolecular N-alkylation of lactams. beilstein-journals.orgresearchgate.net For instance, the intramolecular cyclization of alkenes with β-lactams has been achieved using an acridinium photocatalyst. beilstein-journals.org This process involves the nucleophilic addition of the lactam nitrogen to a radical cation generated on the alkene moiety. Furthermore, photoredox catalysis has been successfully applied to the C-H amination of arenes and heteroarenes using N-radical precursors. These examples showcase the power of photoredox catalysis to facilitate challenging bond formations and suggest that future developments may lead to efficient intermolecular N-alkylation methods for lactams like ε-caprolactam. The merging of Ni/photoredox dual catalysis has also been explored for C(sp²)-C(sp³) cross-coupling, expanding the toolbox for creating complex molecules. nih.gov

Transition-Metal-Free Synthetic Approaches

While transition-metal catalysis is a cornerstone of modern organic synthesis, there is a growing interest in developing transition-metal-free alternatives to avoid the cost, toxicity, and potential for product contamination associated with these metals. The synthesis of this compound can be readily achieved using such methods.

The base-catalyzed N-alkylation of ε-caprolactam with 2-chloroethanol is a prime example of a transition-metal-free approach. This reaction relies on the use of simple and inexpensive bases like sodium hydroxide or potassium carbonate. The efficiency of these reactions can be significantly enhanced through the use of phase-transfer catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the lactamate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction. PTC methods are often characterized by mild reaction conditions, simple work-up procedures, and the ability to use inexpensive and environmentally benign reagents.

Similarly, the reaction of ε-caprolactam with ethylene oxide, often catalyzed by a base or a solid acid catalyst like a zeolite, represents another transition-metal-free route to the target compound. These methods are highly atom-economical and align with the principles of sustainable chemistry.

Mechanistic Elucidation of Reactions Involving 1 2 Hydroxyethyl Azepan 2 One and Its Derivatives

Exploration of Reaction Pathways in Azepan-2-one (B1668282) Functionalization

The functionalization of the azepan-2-one (also known as ε-caprolactam) ring is a key area of research, enabling the synthesis of a wide array of valuable compounds. Understanding the mechanisms of these functionalization reactions is paramount for controlling reaction outcomes and designing novel synthetic strategies.

Alkylation Mechanism Studies

The nitrogen atom of the lactam ring in azepan-2-one derivatives can be alkylated under various conditions. The mechanism of N-alkylation typically involves the deprotonation of the N-H bond by a base to form a lactamate anion. This anion then acts as a nucleophile, attacking an alkylating agent, such as an alkyl halide. arkat-usa.org For instance, the reaction of sodium ε-caprolactam with primary alkyl halides leads to N-alkylated derivatives. arkat-usa.org The choice of base and solvent is critical; for example, sodium ε-caprolactam, prepared by azeotropic distillation of water from a mixture of ε-caprolactam and sodium hydroxide (B78521) in toluene, has been used as a catalyst for cyanoethylation. arkat-usa.org

The reactivity in alkylation can be influenced by the nature of the alkylating agent. Primary halides generally result in good yields of the N-alkylated product, while secondary halides can lead to competing elimination reactions. arkat-usa.org In some cases, anionic polymerization of ε-caprolactam can occur as a side reaction. arkat-usa.org

Investigations of Nucleophilic and Electrophilic Additions to the Lactam Ring

The carbonyl group of the lactam ring is susceptible to nucleophilic attack. This is a fundamental step in many reactions, including the hydrolytic ring-opening polymerization of caprolactam. researchgate.netacs.orgresearchgate.net Density Functional Theory (DFT) studies have shown that the hydrolytic polymerization involves stages of nucleophilic addition of water to the carbonyl carbon, followed by proton transfer. researchgate.netacs.orgresearchgate.net The ring-opening is often the rate-determining step. acs.orgresearchgate.net

The anionic ring-opening polymerization (AROP) of ε-caprolactam is another industrially significant process that relies on nucleophilic attack. mdpi.com The reaction is initiated by a strong base that deprotonates the lactam, forming a lactam anion. This anion then acts as a nucleophile, attacking another monomer molecule and initiating the polymerization cascade. mdpi.com The propagation proceeds through a series of nucleophilic attacks by the growing polymer chain on monomer units. uq.edu.au

Electrophilic additions to the lactam ring are less common but can be achieved. For example, the activation of the carbonyl oxygen by an electrophile, such as a proton from an acid catalyst, can facilitate nucleophilic attack. ehu.es In the context of cationic ring-opening polymerization, an acid catalyst protonates the amide group, activating the monomer for ring-opening by a nucleophile. ehu.es The strength of the acid and the nucleophilicity of its conjugate base are crucial factors determining the catalytic activity. ehu.es

Mechanistic Principles of Novel Transformations

Recent advancements have led to the development of novel transformations involving azepan-2-one derivatives, driven by unique mechanistic principles.

Photoredox-Initiated Thiocyanoamination Mechanisms

While specific studies on photoredox-initiated thiocyanoamination of 1-(2-hydroxyethyl)azepan-2-one were not found, related research on other systems provides mechanistic insights. Photoredox catalysis often involves the generation of radical intermediates through single-electron transfer (SET) processes. In a hypothetical thiocyanoamination, a photocatalyst, upon excitation by light, could oxidize a thiocyanate (B1210189) source to a thiocyano radical. This radical could then add to an alkene or another unsaturated system on a derivative of this compound. The resulting radical intermediate could then be further oxidized or reduced to afford the final aminated product. Mechanistic studies on similar transformations suggest the involvement of radical mechanisms in the difunctionalization of alkenes. researchgate.net

Single-Electron Transfer (SET) Processes in Related Systems

Single-electron transfer (SET) processes are fundamental to many modern organic reactions. While not directly detailing SET processes for this compound, the broader literature on related nitrogen-containing heterocycles provides valuable context. For instance, the dearomative ring expansion of nitroarenes to form caprolactams via a photochemical strategy likely involves SET steps. acs.org In such reactions, an excited-state species can act as a single-electron oxidant or reductant, initiating a cascade of events leading to the final product.

Intramolecular Processes and Rearrangements Affecting Azepan-2-one Structures

Intramolecular reactions and rearrangements play a significant role in the chemistry of azepan-2-one derivatives, often leading to complex and valuable molecular architectures.

One notable example is the intramolecular aza-Michael reaction. This reaction has been utilized for the synthesis of substituted piperidines and could be conceptually extended to form bicyclic structures involving the azepan-2-one core. mdpi.com The reaction involves the intramolecular addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system. mdpi.com

Another important intramolecular process is the Beckmann rearrangement, which is a classic method for the synthesis of caprolactam itself from cyclohexanone (B45756) oxime. Although this is a formation reaction rather than a reaction of a pre-formed azepan-2-one, it highlights the propensity of related structures to undergo rearrangements.

Furthermore, intramolecular cyclization reactions are crucial for constructing complex heterocyclic systems. For example, the intramolecular amination of boronic esters containing a methoxyamine has been used to construct piperidines and could potentially be adapted for azepane synthesis. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of 1 2 Hydroxyethyl Azepan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive assignment of proton (¹H) and carbon (¹³C) chemical environments within a molecule. For 1-(2-hydroxyethyl)azepan-2-one, a suite of one-dimensional and two-dimensional NMR experiments are employed to unambiguously assign all resonances.

Multi-dimensional NMR techniques are instrumental in deciphering the complex spin systems and connectivity within this compound. scribd.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons. This is crucial for tracing the proton-proton networks within the azepane ring and the hydroxyethyl (B10761427) side chain. For instance, the protons on the ethyl group will show clear cross-peaks, as will the adjacent methylene (B1212753) groups within the lactam ring. scribd.comresearchgate.net

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond vicinal protons, establishing correlations between all protons within a spin system. This is particularly useful for identifying all the protons belonging to the azepane ring system and separately, the two protons of the hydroxyethyl chain. science.govscience.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. scribd.com This allows for the unambiguous assignment of the ¹³C resonances based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. scribd.com This is critical for assigning quaternary carbons, such as the carbonyl carbon (C=O) of the lactam, by observing its correlation with nearby protons. It also helps to confirm the connectivity between the hydroxyethyl group and the nitrogen atom of the azepane ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 1 | - | ~175 | - | H-7, H-3, H-8, H-9 |

| 3 | ~3.4 | ~50 | H-4 | C-1, C-4, C-5, C-7 |

| 4 | ~1.7 | ~30 | H-3, H-5 | C-3, C-5, C-6 |

| 5 | ~1.6 | ~28 | H-4, H-6 | C-4, C-6, C-7 |

| 6 | ~1.8 | ~37 | H-5, H-7 | C-4, C-5, C-7 |

| 7 | ~3.5 | ~52 | H-6 | C-1, C-5, C-6, C-8 |

| 8 | ~3.6 | ~60 | H-9 | C-7, C-9 |

| 9 | ~3.8 | ~42 | H-8 | C-7, C-8 |

| OH | Variable | - | - | C-8, C-9 |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions. The table is a representation of expected correlations.

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the conformational and packing arrangements in the crystalline state. frontiersin.org For lactam derivatives, ssNMR can reveal the presence of different polymorphs or conformational isomers that may exist in the solid phase. researchgate.netias.ac.in The chemical shifts in ssNMR can be influenced by intermolecular interactions, providing a more detailed picture of the solid-state structure. frontiersin.org

Advanced Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The strong absorption band around 1650-1630 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide (lactam) ring. The C-N stretching vibration of the lactam is typically observed in the 1400-1200 cm⁻¹ region. Additionally, C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹. researchgate.netgoogle.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H | Stretching | ~3350 (broad) | Weak |

| C-H (sp³) | Stretching | ~2930, ~2860 | ~2930, ~2860 |

| C=O (Lactam) | Stretching | ~1640 (strong) | ~1640 (strong) |

| CH₂ | Bending | ~1460 | ~1460 |

| C-N | Stretching | ~1280 | ~1280 |

| C-O | Stretching | ~1050 | ~1050 |

Note: The listed frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. tandfonline.com For this compound (C₈H₁₅NO₂), the expected monoisotopic mass is 157.1103 g/mol . biosynth.comuni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 158.1176. uni.lunih.govacs.org The high mass accuracy of HRMS allows for the confident confirmation of the elemental formula by comparing the measured mass to the calculated mass.

X-ray Diffraction Analysis for Crystalline Structure Elucidation (if applicable)

As of the current literature review, no specific X-ray diffraction data for this compound has been publicly reported. Therefore, a definitive elucidation of its single-crystal structure, including precise bond lengths, bond angles, and crystal packing information, is not available.

However, studies on substituted ε-caprolactams provide valuable insights into the likely conformation of the azepan-2-one (B1668282) ring. Research involving X-ray crystallography of various ε-caprolactam derivatives has shown that the seven-membered ring typically adopts a chair-type conformation with a planar lactam group. researchgate.netrsc.org The planarity of the amide bond (O=C-N) is a common feature in lactams. rsc.org

A study on N-substituted ε-caprolactams revealed that different substituents on the nitrogen atom and other positions of the ring can alter the conformational preferences. researchgate.net While this provides a foundational understanding, a dedicated X-ray crystallographic analysis of this compound is necessary to confirm these structural hypotheses and provide precise atomic coordinates.

Circular Dichroism (CD) Spectroscopy for Chiral Analogue Characterization (if applicable)

This compound itself is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum. CD spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. wikipedia.org

For CD spectroscopy to be applicable, a chiral center would need to be introduced into the molecule. This could be achieved, for example, by substitution on the carbon atoms of the azepane ring or the hydroxyethyl side chain, creating chiral analogues. The study of such chiral derivatives using CD spectroscopy could provide valuable information about their absolute configuration and conformational preferences in solution. nih.gov

While there are studies on the use of CD spectroscopy for other chiral lactam and amide derivatives, a specific investigation into chiral analogues of this compound using this technique has not been found in the reviewed literature. The synthesis and subsequent CD analysis of such chiral analogues would be a novel area of research, potentially offering deeper insights into the structure-chiroptical property relationships of this class of compounds.

Computational Chemistry and Theoretical Modeling of 1 2 Hydroxyethyl Azepan 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Hydroxyethyl)azepan-2-one, these calculations can elucidate its electronic landscape and predict its reactivity in various chemical environments.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations would reveal the distribution of electron density and the locations of the HOMO and LUMO. It is anticipated that the HOMO would be localized around the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO would be situated on the electrophilic centers of the molecule. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Measure of the molecule's overall polarity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of this compound. By simulating the molecule's interaction with electromagnetic radiation, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure or to aid in the interpretation of experimental results.

For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. Theoretical calculations of vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for UV-Vis absorption.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial to its function and interactions. This compound possesses a flexible seven-membered ring and a rotatable hydroxyethyl (B10761427) side chain, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. These simulations model the movement of each atom in the molecule, providing a dynamic picture of its behavior in different environments, such as in a solvent or interacting with a biological target. rsc.org This can reveal the preferred conformations and the energy barriers between them.

Reaction Mechanism Modeling and Transition State Investigations

Computational chemistry is an invaluable tool for studying the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or its participation in other chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the high-energy intermediates that connect reactants and products.

Understanding the structure and energy of the transition state is key to determining the reaction rate and mechanism. Theoretical investigations can provide insights into the bond-breaking and bond-forming processes that occur during a reaction, which can be difficult to observe experimentally.

Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Design

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds.

Chemical Reactivity and Derivatization Pathways of 1 2 Hydroxyethyl Azepan 2 One

Hydroxyl Group Reactivity and Selective Transformations

The primary hydroxyl group (-OH) on the ethyl substituent is the most accessible and reactive site for many chemical transformations. Its chemistry is characteristic of a primary alcohol, enabling a variety of selective modifications without altering the core lactam structure.

The hydroxyl group readily participates in standard etherification and esterification reactions, providing pathways to a wide array of derivatives with modified polarity, solubility, and reactivity.

Esterification: The conversion of the hydroxyl group to an ester is commonly achieved through reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a direct method to form the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed toward the product by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com

Interactive Table 1: Examples of Esterification Reactions

| Reactant (Carboxylic Acid) | Product Name | Catalyst | Typical Conditions |

| Acetic Acid | 2-(2-Oxoazepan-1-yl)ethyl acetate | H₂SO₄, TsOH | Reflux in excess acid |

| Benzoic Acid | 2-(2-Oxoazepan-1-yl)ethyl benzoate | H₂SO₄ | Dean-Stark trap to remove H₂O |

| Acrylic Acid | 2-(2-Oxoazepan-1-yl)ethyl acrylate | H₂SO₄ | Polymerization inhibitor may be needed |

Etherification: The formation of an ether linkage can be accomplished through several methods. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Additionally, the hydroxyl group can be converted into a silyl (B83357) ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl). researchgate.net This reaction is often used to protect the alcohol during subsequent chemical modifications at other sites of the molecule. researchgate.net

Interactive Table 2: Examples of Etherification Reactions

| Reactant | Product Name | Base/Conditions |

| Methyl Iodide | 1-(2-Methoxyethyl)azepan-2-one | NaH in THF |

| Benzyl Bromide | 1-(2-(Benzyloxy)ethyl)azepan-2-one | NaH in THF |

| TBDMSCl | 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)azepan-2-one | Imidazole in CH₂Cl₂ |

The primary alcohol functional group is susceptible to controlled oxidation. Depending on the reagent and reaction conditions, it can be oxidized to either an aldehyde or a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are typically used for the partial oxidation to an aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or electrooxidation methods can achieve full oxidation to the carboxylic acid. researchgate.net Research on related structures, such as 1-(2-hydroxyethyl)pyrazole, has demonstrated that the 2-hydroxyethyl group can be efficiently oxidized to a carboxymethyl group (acetic acid moiety) via electrooxidation on a NiO(OH) electrode. researchgate.net

Conversely, the primary hydroxyl group is already in a reduced state. Further reduction would necessitate cleavage of the C-O bond, a process that does not occur under standard reducing conditions and is not a typical transformation for this moiety.

Interactive Table 3: Oxidation Products of the Hydroxyl Moiety

| Oxidizing Agent | Product Name | Product Functional Group |

| Pyridinium chlorochromate (PCC) | 2-(2-Oxoazepan-1-yl)acetaldehyde | Aldehyde |

| Potassium permanganate (KMnO₄) | 2-(2-Oxoazepan-1-yl)acetic acid | Carboxylic Acid |

| NiO(OH) Electrode (Electrooxidation) | 2-(2-Oxoazepan-1-yl)acetic acid | Carboxylic Acid |

Chemical Transformations of the Azepan-2-one (B1668282) Lactam Ring

The azepan-2-one ring, a cyclic amide, is considerably less reactive than the pendant hydroxyl group. The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces the nucleophilicity and basicity of the nitrogen atom, while the amide bond itself is relatively stable.

The parent compound, ε-caprolactam, is the monomer for Nylon 6, which is produced on a massive scale via ring-opening polymerization (ROP). wikipedia.orgrsc.org The most common industrial method is anionic ring-opening polymerization (AROP), which requires a strong base to deprotonate the N-H bond of the lactam, forming a highly reactive lactam anion that initiates polymerization. rsc.org

However, 1-(2-hydroxyethyl)azepan-2-one is an N-substituted lactam and lacks the acidic N-H proton. Consequently, it cannot form the necessary lactam anion and cannot initiate AROP through the conventional mechanism. Its role in polymerization is therefore significantly different from ε-caprolactam. It could potentially act as a comonomer or a chain modifier in the polymerization of ε-caprolactam. Furthermore, the terminal hydroxyl group could serve as an initiator in other types of ROP, such as cationic or coordination-insertion polymerization, which would incorporate the molecule as an end-group on the resulting polymer chain. nih.gov

Interactive Table 4: Comparison of Lactams in Ring-Opening Polymerization

| Lactam | Structure | N-H Proton | Suitability for AROP Initiation | Potential Role in Polymerization |

| ε-Caprolactam | Azepan-2-one | Yes | Excellent | Monomer, Initiator |

| This compound | N-substituted azepan-2-one | No | Not suitable | Comonomer, Modifier, Initiator via -OH group |

Direct functional group interconversions on the lactam nitrogen of this compound are synthetically challenging. The bond between the nitrogen and the N-substituted ethyl group is a stable C-N single bond. Cleavage of this bond to replace the hydroxyethyl (B10761427) group would require harsh conditions and is not a typical synthetic strategy. The chemistry of this molecule is overwhelmingly focused on transformations of the more reactive peripheral hydroxyl group rather than modification at the sterically hindered and electronically stable tertiary amide nitrogen.

Exploration of Metal-Catalyzed Coupling Reactions at Peripheral Sites

The direct use of this compound in metal-catalyzed cross-coupling reactions is not widely documented, as the molecule lacks the typical functional groups (e.g., halides, boronic acids, triflates) required for such transformations. researchgate.netacs.org The peripheral sites consist of sp³-hybridized C-H bonds on the lactam ring and the ethyl chain, which are generally inert.

However, the principles of modern synthetic chemistry offer potential pathways for its use in these powerful C-C and C-heteroatom bond-forming reactions. uni-muenchen.de A plausible strategy involves a two-step process:

Functionalization: The primary hydroxyl group can be converted into a more reactive species suitable for cross-coupling. For example, it can be transformed into a tosylate or a triflate, which are excellent leaving groups in palladium-catalyzed reactions. acs.org

Coupling: The resulting derivative can then be used as a substrate in various cross-coupling reactions. For instance, a triflate derivative could undergo a Suzuki coupling with an arylboronic acid to attach an aryl group, or a Heck reaction with an alkene.

This approach leverages the reactivity of the hydroxyl group to install a reactive handle, thereby enabling the application of a wide range of metal-catalyzed transformations to the molecular scaffold.

Interactive Table 5: Hypothetical Pathway for Metal-Catalyzed Coupling

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Triflation | Triflic anhydride, Pyridine | 2-(2-Oxoazepan-1-yl)ethyl trifluoromethanesulfonate | Create a reactive handle for coupling |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 1-(2-Arylethyl)azepan-2-one | Form a new C-C bond |

Applications of 1 2 Hydroxyethyl Azepan 2 One As a Versatile Synthetic Intermediate

Role as a Building Block in Complex Organic Synthesis

The utility of 1-(2-Hydroxyethyl)azepan-2-one as a foundational building block in multi-step, complex organic synthesis is not well-established in readily accessible research. Organic building blocks are typically simpler molecules that chemists use to construct more complex structures, such as pharmaceuticals or natural products. nih.govhilarispublisher.comsemanticscholar.org The structure of this compound features two key functional groups: a lactam ring and a primary alcohol.

Theoretically, these functional groups offer potential reaction sites for further chemical transformations:

The Hydroxyl Group (-OH): This group can undergo common alcohol reactions such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This would allow for the coupling of other molecular fragments.

The Lactam Ring: The amide bond within the seven-membered ring can be hydrolyzed to open the ring, yielding a derivative of 6-aminocaproic acid. The nitrogen atom of the lactam can also participate in certain reactions.

Despite this theoretical potential, specific examples and research findings detailing its successful incorporation into the synthesis of complex, non-polymeric molecules are not prominently featured in the scientific literature. Its application appears more directed towards polymer science rather than as a versatile intermediate for general organic synthesis.

Utility in the Construction of Advanced Heterocyclic Scaffolds

Heterocyclic scaffolds, which are cyclic compounds containing atoms of at least two different elements in their rings, form the core structure of many pharmaceuticals and biologically active molecules. The synthesis of novel and complex heterocyclic systems is a significant focus of medicinal chemistry.

While N-substituted caprolactam derivatives are a subject of synthetic interest, the specific use of this compound as a starting material to construct more advanced, multi-ring heterocyclic systems is not extensively described. Research in this area often focuses on the synthesis of various caprolactam derivatives themselves rather than using them as intermediates for subsequent complex cyclization reactions. researchgate.net The inherent reactivity of the hydroxyethyl (B10761427) side chain could theoretically be exploited to build new fused or spirocyclic ring systems onto the azepan-2-one (B1668282) core, but documented examples of such transformations are scarce.

Integration into Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a key process in drug discovery where large collections of compounds, known as chemical libraries, are rapidly tested for biological activity against a specific target. semanticscholar.orgscienceintheclassroom.orgrti.org These libraries are designed to be structurally diverse to maximize the chances of finding a "hit" compound. nih.gov

There is no specific evidence in the available literature to indicate that this compound is a common component of chemical libraries used for high-throughput screening. The selection of compounds for these libraries is based on various factors, including structural diversity, drug-like properties (such as adherence to Lipinski's rule of five), and synthetic accessibility. While the structure of this compound is relatively simple, its focused application seems to be more within the realm of polymer and materials science, which may limit its inclusion in general-purpose screening libraries aimed at drug discovery.

Advanced Analytical and Characterization Methods for 1 2 Hydroxyethyl Azepan 2 One Research

Chromatographic Separations Coupled with Spectrometric Detection (GC-MS, LC-MS)

Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation and analysis of 1-(2-Hydroxyethyl)azepan-2-one from reaction mixtures and for purity assessment. When coupled with mass spectrometry, these techniques provide powerful tools for structural elucidation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The analysis of related lactam compounds, such as N-vinylcaprolactam, by pyrolysis-GC-MS has been documented, where the fragmentation patterns are characteristic of the original structure. chromatographyonline.com

In a typical GC-MS analysis of a derivatized analogue, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound. The fragmentation pattern would likely involve characteristic losses. For instance, the fragmentation of N-substituted caprolactams often involves cleavage of the side chain and fragmentation of the caprolactam ring. The presence of the 2-hydroxyethyl group would likely lead to fragments resulting from the cleavage of the C-C and C-O bonds of this substituent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal lability. google.com For this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer is a suitable method for analysis. nih.gov

A typical LC-MS analysis would utilize a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization. scispace.com Electrospray ionization (ESI) is a common ionization technique for such analyses, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺.

The mass spectrum of this compound would show a prominent peak for the protonated molecule. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, would provide valuable structural information. Expected fragmentation pathways would include the loss of the hydroxyethyl (B10761427) group and cleavages within the azepanone ring. The analysis of structurally similar compounds like N,N-bis(2-hydroxyethyl) alkylamines has been reported, providing insights into the expected fragmentation patterns. researchgate.net

| Parameter | Condition/Value |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Precursor Ion [M+H]⁺ (m/z) | 158.1176 |

| Potential MS/MS Fragments (m/z) | Loss of H₂O, loss of C₂H₄O, cleavage of the azepanone ring |

Chiral Resolution Techniques for Enantiomeric Purity Determination

Since this compound possesses a chiral center if substitution on the azepanone ring creates one, the determination of enantiomeric purity is critical, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities.

Several techniques are available for chiral resolution, with enantioselective chromatography being one of the most powerful and widely used methods. chromatographyonline.com This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For lactam-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective for enantiomeric separations via HPLC. mdpi.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a crucial role in achieving optimal separation. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Another approach is the use of chiral derivatizing agents to form diastereomers, which can then be separated by conventional achiral chromatography. However, this method can be more laborious. Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, has also emerged as a high-efficiency technique for the enantiomeric resolution of various compounds, including lactams. researchgate.net

| Technique | Chiral Selector/Stationary Phase | Principle |

|---|---|---|

| Enantioselective HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Differential interaction of enantiomers with the chiral stationary phase. |

| Capillary Electrophoresis (CE) | Cyclodextrins or other chiral additives in the buffer | Differential mobility of enantiomers in the presence of a chiral selector. |

| Indirect Method (via diastereomers) | Chiral derivatizing agent (e.g., Mosher's acid) | Conversion to diastereomers followed by separation on an achiral column. |

Thermal Analysis Techniques for Stability and Phase Behavior Studies (TGA, DSC)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of this compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the two most common methods employed for this purpose. filab.fr

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a substance. For this compound, a TGA thermogram would reveal the onset temperature of decomposition and any intermediate degradation steps. Studies on related polymers like poly(N-vinylcaprolactam) show decomposition temperatures typically above 300°C. researchgate.net The thermal degradation of poly(ε-caprolactam) has also been extensively studied, providing a basis for understanding the behavior of the parent ring system. researchgate.net It is expected that the decomposition of this compound would begin with the loss of the hydroxyethyl side chain, followed by the degradation of the caprolactam ring.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. filab.fr It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. For this compound, which is reported to be an oil at room temperature, a DSC scan would be expected to show a glass transition at sub-ambient temperatures. sigmaaldrich.com If the compound can be crystallized, a melting endotherm would also be observed. DSC studies on polymers containing N-vinylcaprolactam and hydroxyethyl methacrylate (B99206) have shown distinct glass transition temperatures, which are influenced by the comonomer composition. researchgate.netnih.gov

| Technique | Parameter | Expected Observation |

|---|---|---|

| TGA | Decomposition Onset Temperature | Likely in the range of 200-300°C, with potential multi-step degradation. |

| DSC | Glass Transition Temperature (Tg) | Expected at a sub-ambient temperature, characteristic of its oily state. |

| DSC | Melting Point (Tm) | May not be present if the compound is amorphous, but would be a sharp endotherm if crystalline. |

| DSC | Crystallization Temperature (Tc) | An exothermic peak observed upon cooling from the melt if the compound can crystallize. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-(2-Hydroxyethyl)azepan-2-one, and how do they address structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the lactam ring and hydroxyethyl side chain. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and carbonyl stretches). Discrepancies in peak assignments, such as overlapping signals in crowded regions (e.g., δ 3.5–4.0 ppm for hydroxyethyl protons), require 2D NMR (COSY, HSQC) for resolution . Mass spectrometry (MS) validates molecular weight and fragmentation patterns, but ionization efficiency in electrospray (ESI) may vary with solvent polarity.

Q. How can synthesis routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Ring-opening of ε-caprolactam with ethylene glycol under acidic catalysis (e.g., H₂SO₄) is common, but side reactions (e.g., oligomerization) can reduce yield. Kinetic control via stepwise temperature gradients (e.g., 60°C → 25°C) minimizes byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine intermediates .

Q. What solvent systems are optimal for solubility studies of this compound in polar vs. nonpolar media?

- Methodological Answer : Solubility can be quantified via gravimetric analysis in water, ethanol, DMSO, and toluene. Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the lactam carbonyl. For nonpolar solvents, use UV-Vis spectroscopy to detect trace dissolution (λmax ~270 nm). Data contradictions (e.g., anomalous solubility in chloroform) may arise from solvent impurities or temperature fluctuations; replicate experiments under controlled conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the hydroxyethyl group influence the lactam ring’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Computational studies (DFT, e.g., B3LYP/6-31G*) model transition states to compare activation energies for reactions with amines or thiols. Compare with experimental kinetics (e.g., stopped-flow spectroscopy) under varying pH. Contradictions between computational predictions (e.g., favored attack at carbonyl oxygen) and experimental regioselectivity (e.g., N-alkylation) may arise from solvation effects not accounted for in gas-phase models .

Q. What strategies resolve crystallographic ambiguities in this compound when using SHELX software?

- Methodological Answer : SHELXL refinement requires high-resolution data (≤1.0 Å) to resolve disorder in the hydroxyethyl chain. Use restraints (e.g., DFIX, FLAT) for bond lengths and angles. For twinned crystals, apply TWIN/BASF commands. Validate with R1/wR2 convergence (<5% discrepancy) and Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O) that stabilize conformation .

Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s biological interactions while minimizing false positives?

- Methodological Answer : Use MTT assays on human cell lines (e.g., HEK293) with dose-response curves (0.1–100 µM). Include controls for solvent interference (e.g., DMSO <0.1%). Conflicting data (e.g., low IC50 but no apoptosis) may indicate assay-specific artifacts; validate via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Statistical analysis (ANOVA, p<0.05) must account for batch variability .

Q. What mechanistic pathways explain the compound’s stability under oxidative stress conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH, 1–3 months) with HPLC monitoring quantifies degradation products (e.g., lactam ring-opening). Electron paramagnetic resonance (EPR) detects radical intermediates. Compare with computational simulations (e.g., Gaussian) of bond dissociation energies (BDEs) to identify vulnerable sites (e.g., C–O in hydroxyethyl). Discrepancies between experimental and theoretical data may reflect solvent cage effects .

Data Presentation and Analysis Guidelines

- Raw Data Management : Append large datasets (e.g., crystallographic .cif files, NMR spectra) and summarize processed data (e.g., J-coupling constants, R-factors) in the main text .

- Statistical Rigor : Report confidence intervals for biological assays and use χ² tests for crystallographic agreement factors .

- Ethical Compliance : Document informed consent protocols for human cell line usage and cite institutional review board (IRB) approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.